Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate
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Overview
Description
(2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide hydrochloride is a complex organic compound that combines an indole structure with a quinoxaline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide hydrochloride typically involves multiple steps:
Formation of the Indole Derivative: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinoxaline Formation: Quinoxalines are often synthesized via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Coupling Reaction: The final step involves coupling the indole derivative with the quinoxaline moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-dione derivatives, while reduction of the quinoxaline ring can yield dihydroquinoxaline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide hydrochloride has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with specific cellular pathways .
Medicine
In medicine, this compound is being investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in various in vitro and in vivo models, making it a promising candidate for the development of new anti-inflammatory drugs .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the creation of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide hydrochloride involves its interaction with specific molecular targets. In cancer cells, it inhibits key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide
- (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]butanehydrazide
Uniqueness
Compared to similar compounds, (2R)-2-amino-3-(1H-indol-3-yl)-N’-[(quinoxalin-6-yl)methylidene]propanehydrazide hydrochloride exhibits unique properties due to the presence of both indole and quinoxaline moieties. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-14(17)10-7-8-12(15-9-10)11-5-3-4-6-13(11)16(18)19/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPPIGWFEVAUGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446952 |
Source
|
Record name | Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173065-29-7 |
Source
|
Record name | Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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